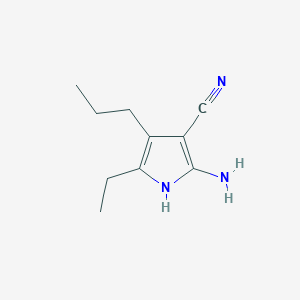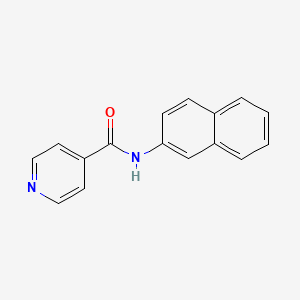![molecular formula C10H12N4O2S B12467051 1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one CAS No. 618913-31-8](/img/structure/B12467051.png)
1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthone, commonly referred to as TX-4, is an aromatic ketone known for its unique photophysical properties. It has garnered significant attention in the field of photochemistry due to its high triplet energy and relatively long triplet lifetime. These characteristics make it a powerful photocatalyst, capable of participating in various organic transformations and polymerization reactions .
準備方法
Synthetic Routes and Reaction Conditions
Thioxanthone can be synthesized through several methods. One common approach involves the cyclization of diphenyl ether derivatives in the presence of sulfur. The reaction typically requires high temperatures and a suitable solvent to facilitate the formation of the thioxanthone structure .
Industrial Production Methods
In industrial settings, thioxanthone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain thioxanthone with high yield and purity .
化学反応の分析
Types of Reactions
Thioxanthone undergoes various types of chemical reactions, including:
Oxidation: Thioxanthone can be oxidized to form thioxanthone-2-carboxylic acid.
Reduction: It can be reduced to form thioxanthone-2-ol.
Substitution: Thioxanthone can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include thioxanthone derivatives with functional groups such as carboxylic acids, alcohols, and halides .
科学的研究の応用
Thioxanthone has a wide range of applications in scientific research:
作用機序
Thioxanthone exerts its effects primarily through its ability to absorb light and enter an excited triplet state. This excited state allows thioxanthone to participate in energy transfer processes and initiate various photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Benzophenone: Another aromatic ketone with photophysical properties similar to thioxanthone.
Anthraquinone: Known for its use in dye production and photochemical reactions.
Fluorenone: Used in organic synthesis and photochemistry.
Uniqueness of Thioxanthone
Thioxanthone stands out due to its high triplet energy and long triplet lifetime, which make it particularly effective as a photocatalyst.
特性
CAS番号 |
618913-31-8 |
|---|---|
分子式 |
C10H12N4O2S |
分子量 |
252.30 g/mol |
IUPAC名 |
3-[[(2S)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1 |
InChIキー |
RSPDBEVKURKEII-LURJTMIESA-N |
異性体SMILES |
C1C[C@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
正規SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)

![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)

![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)

![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
